5-cyclopropyl-2-methyl-1H-pyrazol-3-one

Chemical Purity Procurement Specification Research Chemical

Researchers requiring a metabolically stable pyrazolone scaffold with confirmed tautomeric identity face supply inconsistency. This 5-cyclopropyl-2-methyl-1H-pyrazol-3-one (CAS 199125-21-8) resolves that gap. - Serves as a key intermediate for Huanbifucaotong (H459250) herbicide development and as a cyclopropyl-bearing building block for kinase inhibitor pharmacophores. - Exhibits substituent-dependent tautomerism that critically influences reactivity; the 5-cyclopropyl-2-methyl configuration provides a distinct tautomeric preference vs. phenyl or unsubstituted analogs. - Supplied at ≥98% purity (mode from multiple vendors), ensuring reproducible outcomes in nucleophilic substitution, oxidation, and cyclocondensation reactions. - Available for immediate global dispatch; full quality documentation provided to support procurement compliance.

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 199125-21-8
Cat. No. B2602736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-2-methyl-1H-pyrazol-3-one
CAS199125-21-8
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESCN1C(=O)C=C(N1)C2CC2
InChIInChI=1S/C7H10N2O/c1-9-7(10)4-6(8-9)5-2-3-5/h4-5,8H,2-3H2,1H3
InChIKeySOVRIDFTTLSXMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-2-methyl-1H-pyrazol-3-one Overview


5-Cyclopropyl-2-methyl-1H-pyrazol-3-one (CAS 199125-21-8) is a heterocyclic pyrazolone compound characterized by a cyclopropyl group at the 5-position and a methyl group at the 2-position of the 1H-pyrazol-3-one core, with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . The compound exists in the 1,2-dihydro-3H-pyrazol-3-one tautomeric form, with the canonical SMILES representation CN1C(=O)C=C(N1)C2CC2 reflecting the carbonyl at position 3 . This pyrazolone scaffold belongs to a class of five-membered heterocycles containing two adjacent nitrogen atoms and a carbonyl functional group within the ring, and is recognized in the patent literature as a versatile building block for further functionalization in both pharmaceutical and agrochemical applications [1].

Scaffold Pyrazolone building block with cyclopropyl and methyl substitution
Synthetic Access Patent-documented synthetic route enables regioisomer control
Procurement Commercially available at defined purity specification

5-Cyclopropyl-2-methyl-1H-pyrazol-3-one: Tautomerism and Patent Specificity


The pyrazolone class exhibits pronounced substituent-dependent tautomerism that directly influences reactivity and biological profile; NMR studies comparing N-substituted pyrazolones reveal that the equilibrium between 1,2-dihydro-3H-pyrazol-3-one and 1H-pyrazol-3-ol forms varies substantially based on substitution pattern, with the 5-cyclopropyl-2-methyl configuration conferring a distinct tautomeric preference compared to phenyl-substituted or unsubstituted analogs [1]. Furthermore, the cyclopropyl moiety introduces enhanced structural rigidity and altered metabolic stability relative to larger alkyl or aryl substituents, a property exploited in medicinal chemistry campaigns targeting kinases such as CDK2 and in agrochemical herbicidal compositions where cyclopropyl-substituted pyrazoles are specifically claimed [2]. Generic substitution without verification of substitution pattern, tautomeric state, and patent landscape relevance therefore carries significant risk of divergent reactivity, off-target pharmacology, or intellectual property infringement.

Tautomeric state may shift reactivity and biological profile compared to phenyl or unsubstituted analogs.

Cyclopropyl substitution confers distinct metabolic stability and rigidity not mirrored by larger alkyl or aryl groups.

Patent landscape may restrict use of generic pyrazolones lacking verified substitution pattern.

5-Cyclopropyl-2-methyl-1H-pyrazol-3-one: Procurement Evidence


Purity Specification: Cyclopropyl vs. Phenyl Pyrazolone

Multiple established chemical suppliers offer 5-cyclopropyl-2-methyl-1H-pyrazol-3-one (CAS 199125-21-8) at a verified minimum purity of 98%, with some vendors specifying 96-98% range . In contrast, the structurally analogous 2-methyl-5-phenyl-1H-pyrazol-3-one (CAS 41927-50-8) is commercially available at 95% purity as a standard specification [1]. For research applications where impurity profiles may confound biological assay interpretation or downstream synthetic yields, the 3% differential in purity specification provides a quantifiable procurement criterion favoring the cyclopropyl-substituted compound.

Purity Specification
Cross-study comparable
Target: 96–98% purity (vendors)
Comparator: 95% purity (phenyl analog)
Higher purity specification may reduce confounding impurities in sensitive assays.
Vendor specifications; verify COA for lot-specific data.
Chemical Purity Procurement Specification Research Chemical

Patent-Documented Synthetic Route

US Patent US2731473A explicitly discloses the preparation of 5-cyclopropyl-2-methyl-1H-pyrazol-3-one through methylation of 1-phenyl-3-cyclopropyl-pyrazole-5-one [1]. The patent further distinguishes this compound from other pyrazolone derivatives including 4,5-dicyclopropyl-1-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one, which bears an additional cyclopropyl substituent at the 4-position and a phenyl group at the 2-position, and from 2-(cyclopropylmethyl)-1H-pyrazol-3-one, which differs in the placement of the cyclopropyl moiety on the exocyclic methyl group rather than directly on the pyrazole ring . This patent documentation provides a verifiable synthetic pedigree that distinguishes the target compound from regioisomeric and substitutionally distinct pyrazolone analogs.

Synthetic Route
Direct head-to-head
Methylation of 1-phenyl-3-cyclopropyl-pyrazole-5-one yields target.
Patent-documented route differentiates from regioisomeric analogs with additional substituents.
US2731473A; confirm substitution pattern by NMR.
Synthetic Methodology Patent Literature Pyrazolone Derivatization

Agrochemical Intermediate: Herbicidal Precursor

3-Cyclopropyl-1-methyl-1H-pyrazol-5-ol (CAS 199125-21-8, the tautomeric form of 5-cyclopropyl-2-methyl-1H-pyrazol-3-one) is documented as a synthetic intermediate in the preparation of Huanbifucaotong (H459250), a compound employed in herbicidal compositions for controlling weeds and other harmful plants . This agrochemical application context distinguishes the cyclopropyl-substituted pyrazolone from phenyl-substituted analogs such as 2-methyl-5-phenyl-1H-pyrazol-3-one (CAS 41927-50-8), which is more commonly associated with pharmaceutical applications including xanthine oxidase inhibition . The cyclopropyl moiety confers the structural rigidity and metabolic profile desirable for herbicidal activity, whereas the phenyl analog is preferentially suited to medicinal chemistry campaigns targeting enzyme inhibition.

Application Domain
Context-dependent
Agrochemical intermediate (herbicide) vs. pharmaceutical enzyme inhibitor scaffold.
Cyclopropyl pyrazolone aligns with herbicidal precursor use; phenyl analog reported for enzyme inhibition.
Class-level inference; no head-to-head activity data.
Agrochemical Intermediates Herbicide Synthesis Weed Control

5-Cyclopropyl-2-methyl-1H-pyrazol-3-one: Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Scaffolds

The 5-cyclopropyl-2-methyl-1H-pyrazol-3-one core provides a synthetically tractable pyrazolone scaffold with a cyclopropyl substituent that confers enhanced metabolic stability and structural rigidity, properties documented in medicinal chemistry literature for cyclopropyl-containing pyrazoles targeting kinase inhibition . The compound is suitable as a starting material for derivatization into more complex pyrazolone-based pharmacophores, including those disclosed in patent families covering pyrazole derivatives as receptor tyrosine kinase (RTK) inhibitors [1].

Agrochemical R&D: Herbicidal Intermediate

The tautomeric form of the compound, 3-cyclopropyl-1-methyl-1H-pyrazol-5-ol, is explicitly documented as an intermediate in the synthesis of Huanbifucaotong (H459250), an active component in herbicidal compositions for weed control . Procurement of this specific cyclopropyl-substituted pyrazolone supports agrochemical development programs targeting novel herbicidal agents where the cyclopropyl moiety contributes to the desired activity profile.

Synthetic Methodology: Spirocyclic and Fused Derivatives

The compound undergoes nucleophilic substitution at the amine group and oxygen atom, oxidation to N-oxide derivatives, and cyclocondensation reactions with hydrazines to form fused pyridazine or triazole rings . These transformations are relevant for laboratories developing novel heterocyclic libraries, spirocyclic compounds, or pyrazolo-fused systems. The 98% purity specification supports reproducible synthetic outcomes in multi-step reaction sequences.

Analytical Reference Standard for Method Validation

Given the commercial availability of this compound at 96-98% purity from established vendors , it can serve as an analytical reference standard for HPLC method development, LC-MS impurity profiling, or NMR spectral comparison in research programs investigating pyrazolone-containing drug candidates or agrochemical actives. The distinct cyclopropyl substituent provides a unique spectroscopic fingerprint for method validation purposes.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold derivatization
Cyclopropyl-substituted pyrazolone core
Metabolic stability and kinase target-engagement assays
Herbicidal intermediate synthesis
Tautomeric form as precursor for agrochemical actives
Weed-control activity screening and field-trial context
Heterocyclic library construction
Nucleophilic and cyclocondensation reactivity
Spirocyclic and fused-ring product characterization
Analytical reference standard
Defined purity specification and cyclopropyl spectroscopic signature
HPLC/LC-MS method validation and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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